1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea
Description
Properties
CAS No. |
71457-03-9 |
|---|---|
Molecular Formula |
C13H23FN2SSi2 |
Molecular Weight |
314.57 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-11(14)8-10-12/h7-10H,1-6H3,(H,15,17) |
InChI Key |
WYFCTKCAPBBZEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C(=S)NC1=CC=C(C=C1)F)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Thiourea Intermediate | React 4-fluoroaniline with isothiocyanate derivative | Inert atmosphere, anhydrous solvent (e.g., dry THF or dichloromethane) |
| 2 | Silylation | Introduction of trimethylsilyl groups via trimethylsilyl chloride or direct use of trimethylsilyl isothiocyanate | Room temperature to 40°C, base such as triethylamine may be used to scavenge HCl |
| 3 | Purification | Recrystallization from suitable solvents or column chromatography | Solvent choice critical to avoid desilylation |
| 4 | Characterization | NMR (1H, 13C, 19F), MS, IR spectroscopy | Confirms substitution pattern and silyl group integrity |
The reaction mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, forming the thiourea linkage. The trimethylsilyl groups stabilize the nitrogen atoms and enhance lipophilicity.
Alternative Synthetic Routes and Industrial Considerations
Industrial-scale synthesis may adapt the laboratory method with optimizations such as:
- Continuous Flow Reactors: To improve reaction control, heat management, and scalability.
- Automated Synthesis Platforms: For reproducibility and high throughput.
- Use of Triethylamine or Other Bases: To neutralize byproducts and improve yield.
- Strict Anhydrous Conditions: To prevent hydrolysis of trimethylsilyl groups, which are sensitive to moisture.
These adaptations aim to maximize yield and purity while minimizing cost and environmental impact.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct reaction of 4-fluoroaniline with trimethylsilyl isothiocyanate | 4-fluoroaniline, trimethylsilyl isothiocyanate | Inert atmosphere, room temp to 40°C | High selectivity, straightforward | Requires strict moisture control |
| Reaction of 4-fluoroaniline with phenyl isothiocyanate followed by silylation | 4-fluoroaniline, phenyl isothiocyanate, trimethylsilyl chloride | Base (triethylamine), anhydrous solvent | Allows stepwise control | More steps, potential side reactions |
| Industrial continuous flow synthesis | Same as above | Automated, controlled flow, inert atmosphere | Scalable, reproducible | Requires specialized equipment |
Research Findings and Analytical Data
- NMR Spectroscopy: 1H NMR shows characteristic signals for trimethylsilyl methyl protons (~0.0 ppm), aromatic protons of the para-fluorophenyl ring (~7.0–7.5 ppm), and thiourea NH protons (variable, often downfield). 19F NMR confirms the presence and position of the fluorine atom on the phenyl ring.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 314.57 g/mol confirms molecular formula C13H23FN2SSi2.
- Purity: Achieved >95% purity by chromatographic methods, essential for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives or reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents or nucleophiles. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives where the trimethylsilyl groups are replaced by other functional groups.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include thiol derivatives.
Scientific Research Applications
Organic Synthesis
1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea serves as a versatile building block in organic synthesis. Its reactivity allows it to be utilized in the formation of more complex molecules. The thiourea moiety can participate in various chemical transformations, making it valuable in synthetic pathways.
Medicinal Chemistry
The compound is being explored for potential therapeutic applications. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity : Thiourea derivatives have shown significant antimicrobial effects against various microbial strains. The incorporation of electron-withdrawing groups like fluorine may enhance these activities by increasing the compound's reactivity with microbial targets.
- Anticancer Properties : Research indicates that thiourea derivatives can possess cytotoxic effects against cancer cells. Structural features may contribute to their ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | Activity (Zone of Inhibition) | MIC (µg/mL) |
|---|---|---|
| Thiourea Derivative A | 15 mm | 12.5 |
| Thiourea Derivative B | 20 mm | 6.0 |
Biological Studies
The interactions of this compound with biological molecules are a focus of ongoing research. The lipophilicity imparted by the trimethylsilyl groups enhances its ability to penetrate cellular membranes, allowing it to interact with proteins and nucleic acids.
Antimicrobial Studies
A study examining various thiourea derivatives found that those with halogen substitutions exhibited significant antimicrobial activity. The incorporation of a fluorine atom in the phenyl ring was associated with enhanced inhibitory effects against bacterial strains.
Anticancer Studies
Investigations into substituted thioureas demonstrated cytotoxic effects on cancer cell lines. For example, derivatives similar to this compound showed promising results against Ehrlich’s ascites carcinoma cells.
| Compound | CC50 (µM) | Effect on EAC Cells |
|---|---|---|
| Compound X | 25 | Significant inhibition |
| Compound Y | 30 | Moderate inhibition |
Mechanism of Action
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The fluor
Biological Activity
1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea is a thiourea derivative notable for its unique molecular structure and potential biological activities. This article examines its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H23FN2SSi2
- Molecular Weight : 314.57 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea
The compound features two trimethylsilyl groups that enhance its lipophilicity, facilitating membrane permeability and interaction with biological targets. The para-fluorophenyl group is hypothesized to influence the compound's reactivity and biological interactions positively.
Biological Activity Overview
Preliminary studies indicate that thiourea derivatives can exhibit various biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown potential against various microbial strains. The presence of electron-withdrawing groups like fluorine may enhance these effects by increasing the compound's reactivity with microbial targets .
- Anticancer Properties : Research has indicated that thiourea derivatives possess cytotoxic effects against cancer cells. The structural features of this compound may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Biological Molecules : The lipophilic nature due to trimethylsilyl groups aids in the compound's ability to penetrate cellular membranes, allowing it to interact with proteins and nucleic acids .
- Influence of the Fluorophenyl Group : The para-fluorophenyl moiety may enhance binding affinity to specific biological targets, potentially leading to increased biological activity .
Antimicrobial Studies
A study examining various thiourea derivatives found that those with halogen substitutions exhibited significant antimicrobial activity. The incorporation of a fluorine atom in the phenyl ring was associated with enhanced inhibitory effects against bacterial strains .
| Compound | Activity (Zone of Inhibition) | MIC (µg/mL) |
|---|---|---|
| Thiourea Derivative A | 15 mm | 12.5 |
| Thiourea Derivative B | 20 mm | 6.0 |
Anticancer Studies
Another investigation into substituted thioureas demonstrated their cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound showed promising results against Ehrlich’s ascites carcinoma (EAC) cells.
| Compound | CC50 (µM) | Effect on EAC Cells |
|---|---|---|
| Compound X | 25 | Significant inhibition |
| Compound Y | 30 | Moderate inhibition |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Target Compound: Substituents: Two TMS groups (N-silylation) and p-fluorophenyl. Electronic Effects: The fluorine atom on the phenyl ring provides weak electron-withdrawing character, while the TMS groups reduce nucleophilicity at the nitrogen centers.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea () :
- Substituents: 3,5-Bis(trifluoromethyl)phenyl (strong electron-withdrawing) and a chiral tert-butyldimethylsilyl (TBS)-protected alcohol.
- Applications: Used in asymmetric catalysis due to the chiral phosphanyl group and trifluoromethyl substituents, which enhance Lewis acidity and stereoselectivity .
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea () :
- Substituents: TMS groups and meta-methylphenyl.
- Comparison: The methyl group (electron-donating) on the aryl ring increases electron density at the thiourea core compared to the target compound’s p-fluorophenyl group. This may enhance nucleophilicity but reduce stability under oxidative conditions .
Physical and Chemical Properties
Key Research Findings
Steric vs. Electronic Trade-offs : The TMS groups in the target compound improve stability but limit catalytic activity compared to trifluoromethyl-substituted analogs .
Synthetic Flexibility : Silylation reactions (e.g., ) are critical for accessing TMS-protected thioureas, though reaction rates depend on silyl chloride bulkiness .
Analytical Detection : Thioureas with silyl groups (e.g., trisiloxane in ) are detectable via GC-MS, suggesting utility in analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
